molecular formula C9H10ClNO B12847701 (S)-3-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

(S)-3-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

Cat. No.: B12847701
M. Wt: 183.63 g/mol
InChI Key: XPLMUHLYLOBJST-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group and a ketone group within a bicyclic framework. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2,3-dihydro-1H-inden-1-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indanone core.

    Amination: The introduction of the amino group is achieved through a reductive amination process. This involves the reaction of the indanone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Resolution: The chiral center is introduced through a resolution process, often using chiral acids or bases to separate the enantiomers.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2,3-dihydro-1H-inden-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-3-Amino-2,3-dihydro-1H-inden-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-2,3-dihydro-1H-inden-1-one hydrochloride: The enantiomer of the compound, with similar but distinct biological activities.

    3-Amino-2,3-dihydro-1H-inden-1-one: The non-chiral form of the compound.

    2-Aminoindan: A structurally similar compound with different functional groups.

Uniqueness

(S)-3-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to its chiral nature and the presence of both an amino and a ketone group within a bicyclic framework. This combination of features makes it a valuable compound for various research applications, offering distinct advantages over similar compounds.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

(3S)-3-amino-2,3-dihydroinden-1-one;hydrochloride

InChI

InChI=1S/C9H9NO.ClH/c10-8-5-9(11)7-4-2-1-3-6(7)8;/h1-4,8H,5,10H2;1H/t8-;/m0./s1

InChI Key

XPLMUHLYLOBJST-QRPNPIFTSA-N

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2C1=O)N.Cl

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)N.Cl

Origin of Product

United States

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